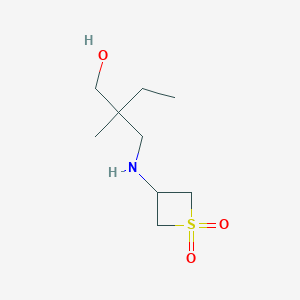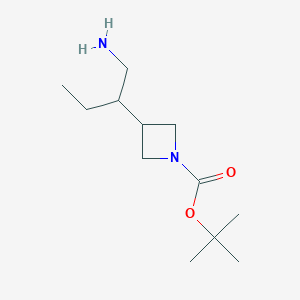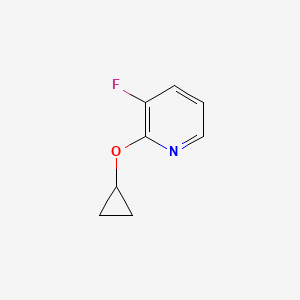
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a propylamino group and a piperidine ring attached to an ethanone moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps :
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution with Propylamino Group: The pyridine ring is then substituted with a propylamino group using suitable reagents and conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving the appropriate precursors.
Attachment of Ethanone Moiety: Finally, the ethanone moiety is attached to the piperidine ring through a series of reactions involving acylation or related processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the ethanone moiety, converting it to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the pyridine ring, where the propylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylamino group may yield corresponding oxides, while reduction of the ethanone moiety may produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including :
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including receptor binding and signal transduction.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine and its substituted derivatives.
Ethanone Derivatives: Compounds containing the ethanone moiety, such as acetophenone and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with specific molecular targets in the central nervous system. This makes it a valuable tool compound in medicinal chemistry and pharmacological research.
Eigenschaften
Molekularformel |
C15H23N3O |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[2-[6-(propylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-3-9-16-15-8-7-13(11-17-15)14-6-4-5-10-18(14)12(2)19/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
BSLBGDUNDYNZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)






![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)


